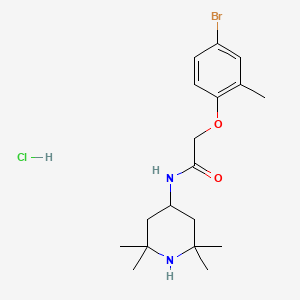![molecular formula C21H27NO7 B4003313 2-({4-[4-(benzyloxy)phenoxy]butyl}amino)ethanol ethanedioate (salt)](/img/structure/B4003313.png)
2-({4-[4-(benzyloxy)phenoxy]butyl}amino)ethanol ethanedioate (salt)
Overview
Description
2-({4-[4-(benzyloxy)phenoxy]butyl}amino)ethanol ethanedioate (salt) is a useful research compound. Its molecular formula is C21H27NO7 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({4-[4-(benzyloxy)phenoxy]butyl}amino)ethanol ethanedioate (salt) is 405.17875220 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-({4-[4-(benzyloxy)phenoxy]butyl}amino)ethanol ethanedioate (salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({4-[4-(benzyloxy)phenoxy]butyl}amino)ethanol ethanedioate (salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Mechanisms
One area of research focuses on the mechanisms of chemical reactions involving similar complex organic compounds. For example, studies have explored the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of specific functional groups in the reaction mechanisms and the potential for hydride transfer mechanisms in these processes (Yokoyama, 2015). Such research underscores the intricate nature of chemical reactions involving complex molecules and the importance of understanding these processes for applications in organic chemistry and materials science.
Environmental Impact and Degradation
Research into the environmental impact and degradation of phenolic compounds and their derivatives, such as parabens (which share structural similarities with the compound ), has been extensive. Studies have evaluated the occurrence, fate, and behavior of these compounds in aquatic environments, indicating their widespread presence and the challenges associated with their biodegradation (Haman et al., 2015). This body of work is critical for assessing the environmental footprint of various industrial chemicals and for developing strategies to mitigate their impact.
Therapeutic Applications
The exploration of the therapeutic potential of phenolic compounds, including their antioxidant, anti-inflammatory, and antitumor properties, is another significant area of research. For instance, studies on tyrosol and hydroxytyrosol have shown promising results for their application in dentistry due to their beneficial properties (Ramos et al., 2020). This suggests that compounds with similar phenolic structures could have potential applications in medical and pharmaceutical fields.
Environmental Remediation
The use of synthetic phenolic antioxidants in various industries and their subsequent detection in the environment has raised concerns about their impact on human health and ecosystems. Research has focused on understanding the occurrence, exposure, and toxicity of these compounds, leading to recommendations for future studies on novel, less toxic alternatives (Liu & Mabury, 2020). Such investigations are crucial for developing more sustainable industrial practices and environmental protection strategies.
Properties
IUPAC Name |
oxalic acid;2-[4-(4-phenylmethoxyphenoxy)butylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3.C2H2O4/c21-14-13-20-12-4-5-15-22-18-8-10-19(11-9-18)23-16-17-6-2-1-3-7-17;3-1(4)2(5)6/h1-3,6-11,20-21H,4-5,12-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLJEZOIPFTONT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCCNCCO.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-allyl-4-chlorophenoxy)ethyl]-1H-imidazole oxalate](/img/structure/B4003230.png)
![2-{[3-(2-allyl-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4003249.png)
![phenyl{4-[3-(1-pyrrolidinyl)propoxy]phenyl}methanone oxalate](/img/structure/B4003255.png)
![1-[4-(2-biphenylyloxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4003267.png)
![N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4003270.png)
![(3-methoxypropyl)[2-(4-methyl-2-nitrophenoxy)ethyl]amine oxalate](/img/structure/B4003279.png)
![N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4003281.png)
![1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B4003286.png)
![4-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]morpholine;oxalic acid](/img/structure/B4003297.png)

![N'-[4-(4-tert-butyl-2-methylphenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4003316.png)

![1-[4-(2,5-dichlorophenoxy)butyl]piperazine oxalate](/img/structure/B4003328.png)
![2-[2-(4-chlorophenoxy)ethyl]-1(2H)-phthalazinone oxalate](/img/structure/B4003332.png)
